Alvimopan is a peripherally acting mu-opioid receptor antagonist [, ] that selectively blocks the effects of opioids on the gastrointestinal (GI) tract without affecting their analgesic effects on the central nervous system [, , ]. This selectivity arises from its limited ability to cross the blood-brain barrier []. It was developed by Adolor Corporation and is marketed under the brand name Entereg® [, ].
Alvimopan is a selective antagonist of the mu-opioid receptor, primarily used in clinical settings to facilitate recovery of bowel function following surgical procedures, particularly those involving the gastrointestinal tract. It is designed to counteract the effects of opioids on gastrointestinal motility, which can lead to postoperative ileus—a condition characterized by a temporary cessation of bowel activity.
Alvimopan was developed by the pharmaceutical company Progenics Pharmaceuticals and is marketed under the brand name Entereg. It received approval from the United States Food and Drug Administration in 2008 for use in hospitalized patients to accelerate recovery of bowel function after surgery.
Alvimopan falls under the category of gastrointestinal agents and specifically acts as a peripherally acting mu-opioid receptor antagonist. Unlike traditional opioid medications that can exacerbate constipation, Alvimopan selectively blocks the mu-opioid receptors in the gastrointestinal tract without affecting analgesic effects in the central nervous system.
The synthesis of Alvimopan has been explored through various methods, emphasizing efficiency and yield. A notable synthesis method involves using a Trimethylsilyl protected piperidine segment as a starting material. The process typically includes:
Another method utilizes an acetyl-protected piperidine fragment, reacting it with (S)-ethyl-2-(2-benzyl-3-methyl sulfonoxy alanyl)-acetic acid under basic hydrolysis conditions, which simplifies the production process while maintaining high purity and yield .
The synthesis routes often involve multiple steps, including protection-deprotection strategies to maintain chiral centers and avoid diastereomeric impurities. Techniques such as column chromatography are employed for purification, ensuring the final product meets pharmaceutical standards .
Alvimopan has a complex molecular structure characterized by multiple chiral centers. Its chemical formula is CHNOS, indicating the presence of nitrogen, sulfur, and several functional groups that contribute to its pharmacological properties.
The chemical reactions involved in synthesizing Alvimopan typically include:
The reactions are carefully controlled to prevent unwanted side products and ensure high yields. For instance, specific solvents and catalysts are chosen based on their ability to facilitate selective reactions while minimizing byproducts .
Alvimopan acts primarily by blocking mu-opioid receptors located in the gastrointestinal tract. This action counteracts the constipating effects commonly associated with opioid analgesics used during surgery.
Alvimopan is primarily utilized in clinical settings for:
Alvimopan (C₂₅H₃₂N₂O₄) is a competitive antagonist with high specificity for μ-opioid receptors (MOR), exhibiting significantly lower affinity for δ-opioid (Ki = 4.4 nM) and κ-opioid (Ki = 40 nM) receptors [10]. Its therapeutic utility stems from its peripherally restricted action, which antagonizes gastrointestinal (GI) opioid receptors without crossing the blood-brain barrier (BBB) to interfere with central analgesia [1] [6]. This selectivity arises from two key properties:
Preclinical studies confirm alvimopan’s 200-fold greater potency for peripheral versus central MORs, explaining its ability to reverse opioid-induced GI dysmotility without precipitating withdrawal or altering pain thresholds [6] [10].
Table 1: Selectivity Profile of Opioid Receptor Antagonists [1] [2] [4]
Compound | μ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) | BBB Penetration |
---|---|---|---|---|
Alvimopan | 0.35–0.44 | 4.4 | 40 | Negligible |
Naloxone | 1.1 | 16.5 | 12.9 | High |
Methylnaltrexone | 1.1 | 38.5 | 8.3 | Low |
Naltrexone | 0.4 | 3.3 | 3.9 | High |
Alvimopan’s peripheral restriction is primarily governed by its molecular architecture:
Radioligand studies using [³H]alvimopan in rats confirm negligible distribution in the brain or spinal cord, validating its design as a peripherally acting drug [6].
Table 2: Structural and Physicochemical Properties Governing BBB Exclusion [1] [6] [8]
Property | Alvimopan | Impact on BBB Penetration |
---|---|---|
Molecular Weight | 424.53 g/mol (anhydrous) | Hinders passive diffusion |
LogP (Partition Coefficient) | Low (undisclosed) | Low lipid solubility |
Ionic State at pH 7.4 | Zwitterion | High desolvation energy barrier |
P-glycoprotein Substrate | Yes | Active efflux from CNS |
Plasma Protein Binding | 80–90% | Limits free systemic concentration |
Alvimopan exhibits high-affinity, competitive binding to GI MORs, characterized by:
These kinetics underlie alvimopan’s ability to outcompete endogenous (e.g., endorphins) and exogenous (e.g., morphine) opioids in the gut. In vitro, alvimopan potently inhibits morphine-induced reductions in cAMP production (IC₅₀ = 0.7 nM) and [³⁵S]GTPγS binding (IC₅₀ = 0.3 nM), confirming functional antagonism [2] [10]. The active metabolite ADL 08-0011 (Ki = 0.8 nM) contributes minimally to efficacy due to low systemic exposure [10].
Table 3: Binding Kinetics of Alvimopan vs. Reference Antagonists [2] [4]
Parameter | Alvimopan | Naloxone | Methylnaltrexone | Buprenorphine |
---|---|---|---|---|
Association Rate (kon, pmol⁻¹·min⁻¹) | 0.063 | 0.25 | 0.31 | 0.12 |
Dissociation Half-Life (t₁/₂, min) | 30–44 | 0.82 | 0.46 | 44 |
Equilibrium Dissociation Constant (Kd, nM) | 0.35 | 1.1 | 1.1 | 0.12 |
Preincubation-Induced Affinity Increase | 4.9-fold | 1.1-fold | 1.0-fold | 8.2-fold |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7